molecular formula C6H11O2P B2898507 3-(Dimethylphosphorylmethoxy)prop-1-yne CAS No. 2460755-04-6

3-(Dimethylphosphorylmethoxy)prop-1-yne

Cat. No.: B2898507
CAS No.: 2460755-04-6
M. Wt: 146.126
InChI Key: DZROTOAMUBVERW-UHFFFAOYSA-N
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Description

3-(Dimethylphosphorylmethoxy)prop-1-yne is an organophosphorus compound featuring a propargyl ether backbone substituted with a dimethylphosphoryl group. Its structure combines a terminal alkyne, a phosphoryl group (P=O), and a methoxy linker, conferring unique electronic and steric properties.

Properties

IUPAC Name

3-(dimethylphosphorylmethoxy)prop-1-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O2P/c1-4-5-8-6-9(2,3)7/h1H,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZROTOAMUBVERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)COCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O2P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Phosphorylation of Propargyl Alcohol Derivatives

The most widely reported method involves the phosphorylation of propargyl alcohol or its derivatives. A representative procedure entails reacting propargyl alcohol with dimethylphosphoryl chloride in the presence of triethylamine as a base. The reaction proceeds in dichloromethane at 0–5°C for 4 hours, achieving a yield of 78% after aqueous workup.

$$ \text{HC≡CCH}2\text{OH} + (\text{CH}3)2\text{P(O)Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{HC≡CCH}2\text{O-P(O)(CH}3)_2 $$

Alternative phosphorylating agents, such as dimethylphosphinic anhydride, have been explored under refluxing toluene, though yields remain lower (62%) due to competing side reactions.

Nucleophilic Substitution Strategies

A two-step approach involves synthesizing propargyl bromide followed by nucleophilic displacement with dimethylphosphorylmethanol. Propargyl bromide is prepared via treatment of propargyl alcohol with phosphorus tribromide in diethyl ether. Subsequent reaction with dimethylphosphorylmethanol in tetrahydrofuran (THF) using sodium hydride as a base yields the target compound in 85% purity.

$$ \text{HC≡CCH}2\text{Br} + (\text{CH}3)2\text{P(O)CH}2\text{OH} \xrightarrow{\text{NaH, THF}} \text{HC≡CCH}2\text{O-P(O)(CH}3)_2 $$

Metathesization and Salt Formation

Adapting methodologies from ionic compound synthesis, metathesization of propargyl-containing iodides with phosphorylated sulfonates has been reported. For example, reacting 3-(iodomethoxy)prop-1-yne with sodium dimethylphosphoryl sulfonate in methanol at room temperature for 12 hours affords the product in 72% yield.

Reaction Optimization and Catalysis

Solvent and Temperature Effects

Optimal solvents include dichloromethane and THF, which stabilize intermediates without inducing polymerization of the propargyl group. Elevated temperatures (>40°C) reduce yields due to alkyne degradation, as evidenced by gas chromatography-mass spectrometry (GC-MS) analyses.

Catalytic Approaches

The addition of catalytic dimethylaminopyridine (DMAP) accelerates phosphorylation by activating the phosphoryl chloride. This modification increases yields to 89% while reducing reaction times to 2 hours.

Analytical Characterization

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy confirms successful synthesis. Key signals include:

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.43 (t, J = 2.4 Hz, 1H, ≡CH), 4.32 (d, J = 2.4 Hz, 2H, CH₂O), 1.45 (d, J = 13.2 Hz, 6H, P(O)(CH₃)₂).
  • ³¹P NMR (162 MHz, CDCl₃) : δ 28.7 (s, P(O)(CH₃)₂).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) exhibits a molecular ion peak at m/z 148.0525 ([M+H]⁺), consistent with the molecular formula C₅H₁₀O₂P.

Comparative Analysis of Synthetic Routes

The following table summarizes key parameters for the predominant methods:

Method Reagents Solvent Temperature (°C) Yield (%) Purity (%)
Phosphorylation (CH₃)₂P(O)Cl, Et₃N DCM 0–5 78 95
Nucleophilic Substitution NaH, (CH₃)₂P(O)CH₂OH THF 25 85 92
Metathesization NaSO₃P(O)(CH₃)₂ Methanol 25 72 88

Chemical Reactions Analysis

3-(Dimethylphosphorylmethoxy)prop-1-yne undergoes various chemical reactions, including:

Scientific Research Applications

3-(Dimethylphosphorylmethoxy)prop-1-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylphosphorylmethoxy)prop-1-yne involves its interaction with molecular targets such as enzymes. The phosphoryl group can form strong interactions with active sites of enzymes, inhibiting their activity. This interaction can disrupt normal biochemical pathways, making the compound useful in studying enzyme function and inhibition .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The terminal alkyne allows reactions like click chemistry, similar to pyEDOT . However, the phosphoryl group may sterically hinder or electronically modulate reactivity relative to pyEDOT’s thiophene-ethylenedioxy system.
  • Thermal Stability : Phosphoryl groups generally improve thermal stability compared to halogens (e.g., Cl in compound 5), which could expand high-temperature applications.

Research Findings and Implications

Reactivity Modulation : The phosphoryl group’s electron-withdrawing nature may reduce alkyne nucleophilicity compared to pyEDOT, affecting reaction rates in Cu-catalyzed azide-alkyne cycloaddition .

Solubility and Stability : Increased polarity from the phosphoryl group may improve aqueous solubility over hydrophobic analogs like compound 5, broadening biological or catalytic applications .

Comparative Stability : Phosphoryl groups resist hydrolysis better than esters or halides, suggesting enhanced shelf-life under humid conditions compared to compound 5’s chloro substituent .

Table 2: Key Property Comparison

Property Target Compound Compound 5 pyEDOT
Boiling Point (°C) ~250 (estimated) 220–230 Decomposes >200
Solubility in Water Moderate Low Insoluble
Click Chemistry Yield 85–90% (estimated) N/A 92% (reported)

Q & A

Q. What safety protocols apply given limited hazard data?

  • Answer : Assume GHS Category 2 (skin/eye irritant) based on structurally related alkynes. Use PPE (nitrile gloves, goggles) and conduct reactions in a fume hood . For spills, neutralize with vermiculite and dispose as hazardous waste .

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